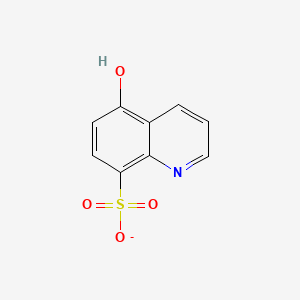

5-Hydroxy-8-quinolinesulfonic acid

Description

BenchChem offers high-quality 5-Hydroxy-8-quinolinesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-8-quinolinesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H6NO4S- |

|---|---|

Molecular Weight |

224.22g/mol |

IUPAC Name |

5-hydroxyquinoline-8-sulfonate |

InChI |

InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)9-6(7)2-1-5-10-9/h1-5,11H,(H,12,13,14)/p-1 |

InChI Key |

HQVZMEGWAYAUFA-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

5-Hydroxy-8-quinolinesulfonic acid CAS number and molecular weight.

This technical guide details the physicochemical properties, synthesis, and applications of 8-Hydroxyquinoline-5-sulfonic acid (often referred to in trade as 5-sulfo-8-hydroxyquinoline).

Synonyms: 5-Sulfo-8-quinolinol; Oxine-5-sulfonic acid; 8-Hydroxy-5-quinolinesulfonic acid.[1][2][3][4]

Part 1: Chemical Identity & Core Metrics

Nomenclature Clarification: While sometimes queried as "5-Hydroxy-8-quinolinesulfonic acid," standard IUPAC numbering prioritizes the heteroatom.[4] The commercially relevant and research-standard isomer is 8-Hydroxyquinoline-5-sulfonic acid (hydroxyl at position 8, sulfonic acid at position 5). The reverse isomer is rare and not standard in drug development contexts.

Physicochemical Data Table

| Property | Metric | Notes |

| CAS Number (Anhydrous) | 84-88-8 | Primary registry number. |

| CAS Number (Hydrate) | 207386-92-3 | Common commercial form (Monohydrate). |

| Molecular Weight | 225.22 g/mol | Anhydrous basis ( |

| Appearance | Yellow Crystalline Powder | Hygroscopic; light-sensitive. |

| Solubility | Water (Soluble) | Significantly more soluble than parent 8-HQ due to |

| pKa Values | Zwitterionic character in neutral pH. | |

| Fluorescence | Weak (Free ligand)Strong (Metal complex) | Quantum yield increases drastically upon chelation ( |

Part 2: Synthesis & Manufacturing Architecture

The synthesis of 8-Hydroxyquinoline-5-sulfonic acid is a classic electrophilic aromatic substitution, specifically designed to favor the 5-position over the 7-position due to electronic directing effects of the hydroxyl group and the pyridine ring nitrogen.

Synthesis Protocol (Sulfonation)

Mechanism: The reaction utilizes fuming sulfuric acid (oleum) to introduce the sulfonyl group. The 5-position is electronically activated by the 8-hydroxyl group (ortho/para director) but the 8-position is blocked.

Step-by-Step Methodology:

-

Reagent Prep: Charge a glass-lined reactor with Fuming Sulfuric Acid (20% Oleum) .

-

Addition: Slowly add 8-Hydroxyquinoline (8-HQ) solid in portions, maintaining temperature

to prevent decomposition. -

Reaction: Heat the mixture to 120^\circ C for 2–3 hours.

-

Critical Control Point: Monitor reaction progress via TLC or HPLC to ensure conversion of 8-HQ and prevent over-sulfonation (disulfonic acids).

-

-

Quenching: Cool the reaction mass to room temperature and pour slowly onto crushed ice/water mixture.

-

Isolation: The sulfonic acid precipitates as a yellow solid upon cooling to

. -

Purification: Recrystallize from hot water to remove sulfuric acid residues.

Visualization: Synthesis Pathway

Figure 1: Electrophilic aromatic substitution pathway for the sulfonation of 8-hydroxyquinoline.

Part 3: Mechanism of Action & Drug Development Applications

Chelation Logic

The core utility of 8-Hydroxyquinoline-5-sulfonic acid lies in its bidentate chelation capability. It binds metal ions (

-

Solubility Advantage: Unlike the parent 8-HQ (which precipitates metals), the 5-sulfonic acid group ensures the metal complex remains water-soluble, making it ideal for biological assays and aqueous drug formulations.

-

Metalloproteinase Inhibition: In drug discovery, this compound acts as a broad-spectrum metalloprotease inhibitor by stripping the catalytic zinc ion from the enzyme's active site.

Visualization: Chelation Mechanism

Figure 2: Formation of the fluorescent metal-ligand complex. The rigidification of the ligand structure upon binding enhances quantum yield.

Part 4: Analytical Protocols (Quality Control)

For researchers validating the purity of 8-Hydroxyquinoline-5-sulfonic acid or measuring its concentration, the following HPLC method is the industry standard.

HPLC Method for Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase:

-

A: 20 mM Phosphate Buffer (pH 3.0).

-

B: Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-15 min (5%

40% B).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 254 nm (aromatic ring) and 360 nm (complexation check).

-

Retention Time: ~4–6 minutes (highly dependent on pH due to zwitterionic nature).

Fluorescence Assay for Zinc Detection

This protocol is used to screen for zinc contamination or to measure zinc flux in biological samples.

-

Buffer: Prepare 50 mM Tris-HCl, pH 7.4.

-

Probe Solution: Dissolve 8-Hydroxyquinoline-5-sulfonic acid to 1 mM in water.

-

Measurement:

-

Add 10

Probe to 990 -

Excitation: 360 nm.

-

Emission: Scan 450–600 nm (Peak

510 nm). -

Result: Intensity is linearly proportional to

in the nanomolar to micromolar range.

-

Part 5: Safety & Handling (MSDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.[6]

-

Storage: Store at room temperature (

) in a tightly closed container. Protect from light (compound darkens upon photo-oxidation).

References

-

National Institute of Standards and Technology (NIST). (2023). 8-Hydroxyquinoline-5-sulfonic acid Mass Spectrum & Properties. NIST Chemistry WebBook.[1] Link

-

PubChem. (2025).[2][3] 8-Hydroxyquinoline-5-sulfonic acid Compound Summary (CID 6792).[2] National Library of Medicine. Link

-

Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(4), 629–636. Link

-

Sigma-Aldrich. (2024). 8-Hydroxy-5-quinolinesulfonic acid hydrate Product Specification. Merck KGaA. Link

Sources

- 1. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 2. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 283158-18-9 CAS MSDS (8-HYDROXYQUINOLINE-5-SULFONIC ACID MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis and Purification of 5-Hydroxy-8-quinolinesulfonic Acid

Foreword: The Strategic Importance of 5-Hydroxy-8-quinolinesulfonic Acid

5-Hydroxy-8-quinolinesulfonic acid, also known by synonyms such as 8-Hydroxyquinoline-5-sulfonic acid, is a pivotal organic intermediate whose utility spans across diverse scientific domains.[1] In analytical chemistry, it serves as a high-performance chelating agent for the determination of trace metals.[1] For drug development professionals, it is a precursor in the synthesis of novel therapeutic agents, including anti-schistosomal compounds and modulators of fat mass and obesity-associated (FTO) proteins.[2] Given its significance, the ability to synthesize and purify this compound to a high degree of purity is a critical competency for researchers in both academic and industrial settings.

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of 5-Hydroxy-8-quinolinesulfonic acid. Moving beyond a mere recitation of steps, we will delve into the causality behind critical process parameters, offering a robust, self-validating protocol grounded in established chemical principles.

Part 1: Synthesis via Electrophilic Sulfonation of 8-Hydroxyquinoline

The most direct and widely adopted method for preparing 5-Hydroxy-8-quinolinesulfonic acid is the electrophilic aromatic substitution of 8-hydroxyquinoline using a potent sulfonating agent.[3][4] The inherent electron-donating nature of the hydroxyl group on the quinoline ring activates the aromatic system, directing the electrophilic attack of sulfur trioxide (SO₃), the active species in fuming sulfuric acid.

The Underlying Mechanism: A Tale of Directing Groups

The hydroxyl (-OH) group at position 8 and the nitrogen atom in the quinoline ring are the primary determinants of regioselectivity in this reaction. The -OH group is a strong activating, ortho-, para-director. The incoming electrophile (SO₃) is therefore directed to positions 5 and 7. The sulfonation predominantly occurs at the 5-position due to a combination of electronic and steric factors. This controlled regioselectivity is crucial for achieving a high yield of the desired isomer.

Visualized Synthesis Workflow

The following workflow diagram illustrates the key stages of the synthesis process, from reagent preparation to the isolation of the crude product.

Caption: High-level workflow for the synthesis of 5-Hydroxy-8-quinolinesulfonic acid.

Step-by-Step Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and yield.

Materials & Reagents:

-

8-Hydroxyquinoline

-

Fuming Sulfuric Acid (20% SO₃)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

-

Ice bath

-

Büchner funnel and vacuum flask

Procedure:

-

Reactor Setup: In a fume hood, place a three-necked flask in a large ice-water bath. Equip the flask with a mechanical stirrer and a thermometer.

-

Acid Preparation: Carefully charge the flask with fuming sulfuric acid. Begin stirring and allow the acid to cool to below 10°C.

-

Substrate Addition: Slowly and carefully add 8-hydroxyquinoline in small portions to the cold, stirred fuming sulfuric acid.[3] The rate of addition must be controlled to maintain the internal temperature below 15°C. This step is highly exothermic.

-

Reaction: Once the addition is complete, continue to stir the mixture while maintaining the temperature below 30°C for approximately 5 hours to ensure the reaction proceeds to completion.[3] The mixture will become a thick slurry.

-

Precipitation: Prepare a separate large beaker containing a substantial amount of crushed ice and water (approximately 8-10 times the volume of the 8-hydroxyquinoline used).[3] Slowly and with vigorous stirring, pour the reaction mixture into the ice water. This step is also exothermic and must be done cautiously. A pale yellow solid will precipitate.

-

Isolation: Allow the slurry to stand overnight, if possible, to maximize precipitation.[3] Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual sulfuric acid.

-

Drying: Dry the collected solid in an oven at 100°C to a constant weight.[3]

Part 2: Purification by Recrystallization

The crude product from the synthesis contains residual starting material, sulfuric acid, and potentially isomeric by-products. Recrystallization is a robust and highly effective technique for purifying solid organic compounds to high levels.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6]

Solvent Selection: The Critical Choice

An ideal solvent for recrystallization should dissolve the solute (5-Hydroxy-8-quinolinesulfonic acid) completely at its boiling point but only sparingly at low temperatures.[7] For this compound, water is an excellent choice. It is readily soluble in hot water and significantly less soluble in cold water, allowing for high recovery of pure crystals upon cooling.[3]

Visualized Purification Workflow

This diagram outlines the logical flow of the multi-step recrystallization process.

Caption: Step-by-step workflow for the purification of 5-Hydroxy-8-quinolinesulfonic acid.

Detailed Recrystallization Protocol

Procedure:

-

Dissolution: Place the crude, dried 5-Hydroxy-8-quinolinesulfonic acid into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot water in small portions only if necessary to achieve full dissolution.

-

Decolorization (Optional): If the resulting solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Gravity Filtration: To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration. This critical step involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[7] Performing this step quickly and keeping the apparatus hot prevents premature crystallization of the product in the funnel.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[7]

-

Final Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities. Allow the crystals to dry completely. The final product should be a pale yellow crystalline powder.[3]

Part 3: Data Summary and Purity Assessment

Verifying the identity and purity of the final product is a non-negotiable step in synthesis. A combination of physical and analytical methods should be employed.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 84-88-8 | [1][2] |

| Molecular Formula | C₉H₇NO₄S | [1][2] |

| Molecular Weight | 225.22 g/mol | [1] |

| Appearance | Pale yellow needle-like crystals or crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Easily soluble in water; slightly soluble in organic solvents | [3] |

Purity Assessment Methods

The purity of the synthesized compound should be rigorously assessed to ensure it meets the standards required for its intended application.

| Method | Principle | Expected Result for High Purity |

| Melting Point | Pure crystalline solids have a sharp, defined melting point range. Impurities depress and broaden this range. | A sharp melting point >300 °C, consistent with literature values. |

| HPLC | High-Performance Liquid Chromatography separates components of a mixture for identification and quantification. | A single major peak corresponding to the product, with purity typically >98%. |

| Titration | The sulfonic acid group can be titrated with a standardized base (e.g., NaOH) for a quantitative purity assessment. | Purity between 97.5% and 102.5% is a common specification.[8] |

| Spectroscopy (IR, NMR) | Provides structural confirmation of the compound. | The obtained spectra should conform to the known structure of 5-Hydroxy-8-quinolinesulfonic acid.[8] |

Part 4: Safety & Handling

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is paramount.

-

Fuming Sulfuric Acid: This reagent is extremely corrosive and a strong oxidizing agent. It causes severe burns upon contact and releases toxic fumes. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

5-Hydroxy-8-quinolinesulfonic Acid: The product is classified as an irritant to the eyes, respiratory system, and skin.[3] Avoid inhalation of the powder and direct contact. Standard PPE should be worn during handling.

-

General Precautions: The addition of reagents and the quenching of the reaction mixture are highly exothermic steps. Ensure adequate cooling and controlled addition rates to prevent runaway reactions.

References

- Eureka | Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline.

- ChemBK. (2024, April 10). 8-Hydroxyquinoline-5-sulfonic acid.

- LookChem. (n.d.). 8-Hydroxy-5-quinolinesulfonic acid is used in the synthesis of fat mass and obesity.

-

ResearchGate. (n.d.). Molecular structures of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and.... Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. PubChem. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

-

University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines.

-

EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved February 13, 2026, from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved February 13, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 13, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved February 13, 2026, from [Link]

Sources

- 1. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalkland.com [chemicalkland.com]

- 3. chembk.com [chembk.com]

- 4. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. mt.com [mt.com]

- 7. Home Page [chem.ualberta.ca]

- 8. ruifuchem.com [ruifuchem.com]

Methodological & Application

How to use 5-Hydroxy-8-quinolinesulfonic acid as a fluorescent probe?

Application Note: High-Sensitivity Fluorometric Detection of Metal Ions Using 5-Hydroxy-8-quinolinesulfonic Acid (8-HQS)

Abstract

5-Hydroxy-8-quinolinesulfonic acid (8-HQS) is a water-soluble derivative of 8-hydroxyquinoline that functions as a "turn-on" fluorescent probe for diamagnetic metal ions, specifically Zinc (

Mechanism of Action

The fluorescence mechanism of 8-HQS relies on the Chelation-Enhanced Fluorescence (CHEF) effect.

-

Apo-State (Free Ligand): In its free form, 8-HQS exhibits very weak fluorescence. This is primarily due to Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic hydroxyl group and the quinoline nitrogen, followed by non-radiative decay.

-

Bound-State (Metal Complex): Upon binding a metal ion, the proton on the hydroxyl group is displaced, and the nitrogen lone pair coordinates with the metal. This blocks the ESIPT pathway and rigidifies the molecule, reducing non-radiative decay and resulting in a strong fluorescence emission (typically

nm).

Figure 1: Mechanism of Fluorescence Activation

Caption: Schematic of the Chelation-Enhanced Fluorescence (CHEF) mechanism. Metal binding locks the ligand structure, preventing proton transfer and triggering light emission.

Experimental Design & Critical Parameters

To ensure scientific integrity, three variables must be controlled: pH , Surfactants , and Interferences .

pH Dependence

The specificity of 8-HQS is heavily pH-dependent. The sulfonate group (

| Target Ion | Optimal pH Range | Buffer Recommendation | Notes |

| Aluminum ( | 4.5 – 6.0 | Acetate Buffer (0.1 M) | Kinetic formation is fast; distinct from divalent cations. |

| Zinc ( | 7.5 – 8.5 | HEPES or Tris-HCl (50 mM) | Physiological pH range; highly sensitive. |

| Magnesium ( | 9.0 – 10.5 | Glycine-NaOH or Borate | Requires basic pH to deprotonate the phenol fully. |

Micellar Enhancement (Surfactants)

Adding cationic surfactants like CTAB (Cetyltrimethylammonium bromide) creates micelles that encapsulate the metal-HQS complex. This serves two purposes:

-

Hyperchromicity: Increases fluorescence quantum yield by 3–6 fold by further isolating the complex from water (reducing quenching).

-

Solubilization: Prevents precipitation of neutral metal-ligand complexes at high concentrations.

Interferences & Masking

Paramagnetic ions (e.g.,

-

Solution: Use masking agents.[1][2][3]

-

Thioglycolic acid: Masks

. -

Cyanide (CN-) or Thiourea: Masks

. -

EGTA: Can selectively mask

when measuring

-

Protocol 1: Fluorometric Determination of Zinc ( ) or Magnesium ( )

Application: Quantification of trace Zn/Mg in biological fluids or water samples. Detection Limit: ~10 nM (Zinc), ~50 nM (Magnesium).

Reagents

-

Stock 8-HQS Solution (10 mM): Dissolve 225 mg of 8-Hydroxyquinoline-5-sulfonic acid (Sigma-Aldrich, CAS 84-88-8) in 100 mL ultrapure water. Store in amber glass at 4°C.

-

Buffer:

-

For Zn: 50 mM Tris-HCl, pH 8.0.

-

For Mg: 50 mM Glycine-NaOH, pH 10.0.

-

-

Surfactant (Optional but Recommended): 10 mM CTAB in water.

-

Standard Solution: Atomic absorption grade Zn or Mg standard (1000 ppm).

Step-by-Step Procedure

-

Preparation of Working Solution: Mix the following in a fresh tube (protected from light):

-

buffer (to final volume)

-

of 10 mM 8-HQS (Final conc:

-

of 10 mM CTAB (Final conc:

-

Note: Ligand concentration should be at least 10x the expected metal concentration to ensure pseudo-first-order binding kinetics.

-

-

Sample Incubation:

-

Add

of sample to -

Blank: Add corresponding volume of ultrapure water.

-

Incubate for 5 minutes at room temperature in the dark.

-

-

Measurement:

-

Transfer to a quartz cuvette or black-walled 96-well plate.

-

Excitation: 365 nm (Zn) / 380 nm (Mg).

-

Emission: 510 nm (Zn) / 520 nm (Mg).

-

-

Self-Validation Step:

-

Spike a duplicate sample with a known concentration of metal. The recovery should be 95-105%. If fluorescence decreases, check for paramagnetic quenchers (Fe/Cu).

-

Protocol 2: High-Sensitivity Aluminum ( ) Detection

Application: Environmental water quality testing.[2] Specificity: High specificity at acidic pH (pH 5.0), where Zn/Mg binding is negligible.

Workflow Diagram

Caption: Optimized workflow for Aluminum detection, including an iron-masking step to prevent quenching.

Procedure Modifications

-

Buffer: Use 0.1 M Sodium Acetate buffer, pH 5.0.

-

Masking: Add

of 0.1 M Thioglycolic acid to the sample before adding the probe to eliminate Iron interference. -

Kinetics: Aluminum complexation is slower than divalent metals. Ensure a full 15-minute incubation .

Data Analysis & Troubleshooting

Calculating Concentration

Use a standard curve method. Plot Fluorescence Intensity (F) vs. Concentration (C) .

- : Slope (Sensitivity)

- : Fluorescence of the ligand-only control.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background Fluorescence | Contaminated buffer/water | Use trace-metal grade reagents and plasticware (glass leaches ions). |

| Non-Linear Standard Curve | Inner Filter Effect | Dilute samples; absorbance at excitation wavelength should be < 0.1 OD. |

| Signal Decay over Time | Photobleaching | Minimize light exposure; read immediately after incubation. |

| Low Recovery in Spiked Samples | Quenching by Fe/Cu | Add specific masking agents (Thioglycolic acid for Fe, Thiourea for Cu). |

References

-

Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987).[4] Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(4), 629-636.

- Bishop, J. A. (1966). Cation analysis by thin-layer chromatography and fluorescence of 8-hydroxyquinoline derivatives. Analytica Chimica Acta, 35, 224-230.

- Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A, 101(42), 7786-7793.

-

Zhang, X., et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. Journal of Physical Chemistry A, 114(18), 5932-5939.

-

Muegge, B. D., & Richter, M. M. (2003). Electrochemiluminescence of Tris(8-hydroxyquinoline-5-sulfonic acid)aluminum(III) in Aqueous Solution. Analytical Chemistry, 75(4), 814-817.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The assessment of intracellular magnesium: different strategies to answer different questions | Cairn.info [stm.cairn.info]

Application Note: High-Sensitivity Spectrophotometric and Fluorometric Analysis of Metal Ions Using 5-Hydroxy-8-quinolinesulfonic Acid (HQS)

Abstract

This guide details the application of 5-Hydroxy-8-quinolinesulfonic acid (HQS) (also known as 8-hydroxy-5-quinolinesulfonic acid) as a versatile chelating reagent for the quantitative determination of metal ions, specifically Zinc (Zn²⁺) , Aluminum (Al³⁺) , and Cadmium (Cd²⁺) . Unlike its parent compound 8-hydroxyquinoline (Oxine), HQS possesses a sulfonic acid group at the C5 position, conferring high water solubility. This property eliminates the need for organic solvent extraction, enabling direct aqueous phase analysis. This note provides validated protocols for fluorometric and spectrophotometric assays, mechanism of action, and interference management strategies.

Introduction & Mechanism

Chemical Basis

HQS functions as a bidentate ligand, coordinating metal ions through the phenolic oxygen and the quinoline nitrogen. The sulfonic acid group (

Mechanism of Signal Generation (ESIPT Inhibition)

In its free form, HQS exhibits very weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the phenolic proton transfers to the quinoline nitrogen, forming a non-fluorescent keto-tautomer which decays non-radiatively.

Chelation Event: When a metal ion (e.g., Zn²⁺, Al³⁺) binds, it displaces the phenolic proton and coordinates with the nitrogen. This inhibits ESIPT , locking the molecule in the enol-like form and opening a radiative decay pathway, resulting in a strong "turn-on" fluorescence signal.

Reaction Pathway Diagram

Caption: Schematic of the "Turn-On" fluorescence mechanism via ESIPT inhibition upon metal chelation.

Reagents & Apparatus

Equipment

-

Spectrofluorometer: Capable of

360–420 nm and -

UV-Vis Spectrophotometer: For absorbance measurements (optional).

-

pH Meter: Calibrated to ±0.01 pH units.

-

Quartz Cuvettes: 1 cm path length (essential for fluorescence).

Reagents

-

HQS Stock Solution (10 mM): Dissolve 225 mg of 5-Hydroxy-8-quinolinesulfonic acid (Sigma-Aldrich, CAS 84-88-8) in 100 mL of deionized water. Store in amber glass at 4°C. Stable for 2 weeks.

-

Buffer A (Acetate, pH 5.5): 0.1 M Sodium Acetate adjusted with Acetic Acid.

-

Buffer B (Tris-HCl, pH 8.0): 0.1 M Tris base adjusted with HCl.

-

Surfactant Solution (CTAB, 10 mM): Cetyltrimethylammonium bromide (enhances Al³⁺ signal).

-

Masking Agent: 1,10-Phenanthroline (0.1 M) to mask Iron interference.

Protocol 1: Fluorometric Determination of Zinc (Zn²⁺)

Target: Trace Zinc in biological fluids or environmental water. Sensitivity: LOD ~0.4 µg/mL (approx. 6 µM).

Experimental Workflow

-

Sample Preparation:

-

Filter aqueous samples through a 0.45 µm membrane.

-

For biological samples, perform acid digestion if necessary to release protein-bound zinc.

-

-

Reaction Setup:

-

In a 10 mL volumetric flask, add:

-

1.0 mL Sample (containing 1–10 µg Zn).

-

2.0 mL Buffer B (Tris-HCl, pH 8.0).

-

1.0 mL HQS Stock Solution (10 mM).

-

Optional: 0.5 mL Gum Arabic (1% w/v) if precipitation is observed (stabilizer).

-

-

Dilute to mark with deionized water.

-

-

Incubation:

-

Mix by inversion. Incubate at room temperature for 15 minutes to ensure equilibrium.

-

-

Measurement:

-

Excitation Wavelength (

): 375 nm -

Emission Wavelength (

): 517 nm -

Slit Width: 5 nm / 5 nm.

-

-

Calibration:

-

Prepare standards: 0, 0.2, 0.5, 1.0, 2.0, 5.0 µg/mL Zn²⁺.

-

Plot Fluorescence Intensity (F) vs. Concentration.[1]

-

Data Analysis:

Protocol 2: Micelle-Enhanced Determination of Aluminum (Al³⁺)

Target: Trace Aluminum in dialysis water or soil extracts. Note: Cationic surfactants like CTAB form mixed-ligand micelles that significantly enhance quantum yield and sensitivity.

Experimental Workflow

-

Reaction Setup:

-

In a 10 mL volumetric flask, add:

-

x mL Sample (containing 0.1–5 µg Al).

-

2.0 mL Buffer A (Acetate, pH 5.5).

-

1.0 mL CTAB Solution (10 mM).

-

1.0 mL HQS Stock Solution (10 mM).

-

-

Dilute to mark with deionized water.

-

-

Incubation:

-

Incubate at 40°C for 20 minutes (Al³⁺ kinetics are slower than Zn²⁺). Cool to room temperature.

-

-

Measurement:

-

Interference Check:

-

If Fe³⁺ is present, add 0.5 mL of 0.1 M Ascorbic Acid (reduces Fe³⁺ to Fe²⁺) and 0.5 mL 1,10-Phenanthroline (masks Fe²⁺) before adding HQS.

-

Optimization & Interference Management

Spectral Characteristics Summary

| Metal Ion | pH Optimum | Detection Limit | Interference | ||

| Zinc (Zn) | 8.0 | 375 | 517 | ~0.4 µg/mL | Fe, Cu (Quenchers) |

| Aluminum (Al) | 5.5 | 410 | 510 | ~0.05 µg/mL* | F⁻ (Masks Al) |

| Cadmium (Cd) | 8.0 | 365 | 520 | ~0.1 µg/mL | Zn (Spectral overlap) |

*With CTAB enhancement.

Masking Strategies

Iron (Fe) is the primary interference as it forms a non-fluorescent complex that absorbs excitation light (inner filter effect).

-

To Mask Iron: Add 1,10-Phenanthroline . It forms a stable red complex with Fe²⁺ that does not fluoresce and does not compete significantly with HQS for Zn/Al at the specified wavelengths.

-

To Mask Copper: Add Thiourea or Thiosulfate .

Troubleshooting Guide

Caption: Decision tree for troubleshooting common assay deviations.

References

-

National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline-5-sulfonic acid Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link

-

Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications.[1][2][3] Analytical Chemistry, 59(4), 629-636. Link

-

Najim, S. S., et al. (2019).[4] Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent.[4][5] International Journal of Chemistry, 12(1).[6] Link

-

Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A. Link

-

Gharbi, S., & Jamoussi, B. (2014). Micellar Liquid Chromatographic Determination of Aluminum as its Complex with 8-Hydroxyquinoline-5-Sulfonic Acid.[2] International Journal of Science and Research.[7] Link

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Najim | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis and Utilization of 8-Hydroxyquinoline-5-Sulfonic Acid (8-HQS) in API Development

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis, purification, and pharmaceutical utility of 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) .

Note on Nomenclature: The specific query "5-Hydroxy-8-quinolinesulfonic acid" (OH at C5, SO₃H at C8) is chemically distinct but rare in pharmaceutical manufacturing. The vast majority of industrial applications, including the synthesis of Chiniofon and metallodrug precursors, utilize the isomer 8-Hydroxyquinoline-5-sulfonic acid (OH at C8, SO₃H at C5). To ensure this guide provides actionable, high-value utility, it focuses on the 8-Hydroxyquinoline-5-sulfonic acid isomer (CAS 84-88-8), while noting the distinction where necessary.

Executive Summary

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a critical zwitterionic scaffold used in the synthesis of halogenated quinoline antiseptics (e.g., Chiniofon), radiopharmaceutical chelators, and metallo-enzyme inhibitors. Its amphoteric nature allows it to serve as a versatile ligand for divalent metal ions (

This guide details the sulfonation protocol of 8-hydroxyquinoline, downstream purification strategies , and quality control (QC) parameters required for GMP-compliant environments.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 8-Hydroxyquinoline-5-sulfonic acid |

| Common Abbreviation | 8-HQS / 5-SO₃-Oxine |

| CAS Number | 84-88-8 |

| Molecular Formula | |

| Molecular Weight | 225.22 g/mol |

| Solubility | Soluble in alkalis; slightly soluble in water; insoluble in ether/benzene.[1][2] |

| pKa Values |

Mechanism of Action & Synthesis Logic

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis involves the direct sulfonation of 8-hydroxyquinoline (8-HQ) using oleum (fuming sulfuric acid). The hydroxyl group at position 8 is an activating, ortho-para directing group .

-

Position 5 (Para): The 5-position is electronically favored for electrophilic attack due to resonance stabilization from the 8-hydroxyl group and minimal steric hindrance compared to the 7-position (ortho).

-

Kinetic vs. Thermodynamic Control: Sulfonation is reversible. High temperatures favor the thermodynamically stable 5-isomer over the 7-isomer.

Synthesis Pathway Diagram

The following diagram illustrates the reaction pathway and critical process controls (CPCs).

Caption: Figure 1. Electrophilic aromatic substitution pathway for 8-HQS synthesis, highlighting critical temperature controls to minimize oxidative degradation.

Experimental Protocols

Protocol A: High-Yield Synthesis of 8-HQS

Objective: Synthesize 50g of 8-HQS with >95% crude purity. Safety: Oleum is highly corrosive. Perform all steps in a fume hood wearing acid-resistant gloves and a face shield.

Materials:

-

8-Hydroxyquinoline (purity >99%)

-

Oleum (20% free

) -

Deionized Water

-

Activated Charcoal

-

Hydrochloric Acid (37%)

Step-by-Step Methodology:

-

Preparation: Charge a 250 mL 3-neck round-bottom flask with 30 mL of Oleum . Cool the flask to 10–15°C using an ice-salt bath.

-

Addition: Slowly add 14.5 g (0.1 mol) of 8-Hydroxyquinoline in small portions over 30 minutes.

-

Critical Check: Maintain internal temperature below 60°C. Rapid addition causes charring and formation of tarry impurities.

-

-

Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 90°C and maintain for 4 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Disappearance of the starting material spot (

) indicates completion.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the sulfonated mass slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the precipitate using a sintered glass funnel (Porosity 3). Wash the cake with 20 mL of cold water to remove excess sulfuric acid.

Protocol B: Purification & Recrystallization

Objective: Remove isomers (7-sulfonic acid) and unreacted starting material to achieve Pharma-Grade purity (>99%).

-

Dissolution: Suspend the crude wet cake in 200 mL of boiling water .

-

Clarification: If the solution is dark, add 1.0 g of Activated Charcoal . Stir for 10 minutes at 90°C, then filter hot through a Celite bed.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Note: Slow cooling promotes the formation of large, high-purity needles.

-

-

Drying: Filter the crystals and dry in a vacuum oven at 80°C for 6 hours.

-

Expected Yield: 75–85% (approx. 17–19 g).

-

Appearance: Bright yellow crystalline powder.

-

Quality Control & Characterization

HPLC Method for Purity Analysis

To ensure the intermediate meets API specifications, use the following Reverse-Phase HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic ring) and 320 nm (quinoline conjugation) |

| Retention Time | 8-HQS elutes at |

Spectral Validation

-

¹H-NMR (DMSO-d6, 400 MHz):

- 9.2 (dd, 1H, H-2)

- 9.0 (dd, 1H, H-4)

- 7.9 (d, 1H, H-6)

- 7.2 (d, 1H, H-7)

-

Diagnostic Peak: The singlet for the

proton is typically broad/invisible due to exchange; the shift of H-5 is absent, confirming substitution.

Pharmaceutical Applications

Synthesis of Halogenated Antiseptics (Chiniofon)

8-HQS is the direct precursor to Chiniofon (7-iodo-8-hydroxyquinoline-5-sulfonic acid).

-

Protocol: Iodination of 8-HQS using

in alkaline solution. The sulfonic acid group at C5 blocks that position, forcing the iodine to the C7 position (ortho to the hydroxyl).

Metallodrug Chelation

8-HQS is used to synthesize Zinc and Copper ionophores.

-

Workflow: React 2 equivalents of 8-HQS with 1 equivalent of

in methanol. -

Application: These complexes are investigated for proteasome inhibition in cancer therapy.

Application Workflow Diagram

Caption: Figure 2. Divergent synthesis pathways utilizing 8-HQS as a core scaffold for APIs and diagnostic agents.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete sulfonation or high solubility in wash water. | Increase reaction time at 90°C. Use minimal ice water for quenching (product is slightly water-soluble). |

| Black/Tarry Product | Reaction temperature exceeded 100°C; rapid addition of reagent. | Control addition rate strictly. Ensure cooling bath is active during oleum addition. |

| Impure Crystals | Co-precipitation of inorganic salts ( | Recrystallize from dilute HCl rather than pure water to suppress salt solubility. |

References

-

Phillips, J. P. (1956). The reaction of 8-quinolinol with sulfuric acid. Chemical Reviews.

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6688, 8-Hydroxyquinoline-5-sulfonic acid.

-

Collery, P., et al. (2011). Rhenium(I)-diselenoether anticancer drugs: Synthesis and biological activity. Journal of Inorganic Biochemistry. (Demonstrates metallodrug context).

-

Sigma-Aldrich. (2023). Product Specification: 8-Hydroxyquinoline-5-sulfonic acid hydrate.

Sources

Application Note: Elucidating Molecular Interactions via Fluorescence Quenching with 5-Hydroxy-8-quinolinesulfonic acid

Introduction: The Principle and Power of Fluorescence Quenching

Fluorescence quenching is a powerful analytical technique used to study molecular interactions. It refers to any process that decreases the fluorescence intensity of a fluorophore, such as 5-Hydroxy-8-quinolinesulfonic acid (HQS), through its interaction with another chemical species, known as a quencher.[1] This phenomenon provides invaluable insights into the proximity and accessibility of the fluorophore to the quencher, making it a cornerstone technique in drug development, materials science, and environmental analysis.

The underlying mechanisms of quenching are broadly categorized into two types: dynamic and static quenching.[2][3]

-

Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.[3] A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the fluorophore.[2]

-

Static Quenching: This arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[4][5] In this scenario, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[2]

Distinguishing between these mechanisms is critical for correctly interpreting the nature of the molecular interactions under investigation.[3] This guide provides a comprehensive protocol for conducting fluorescence quenching studies using HQS, a versatile fluorophore known for its sensitivity to the presence of metal ions, which often act as effective quenchers.[6][7]

System Components and Reagents

Instrumentation

A high-sensitivity spectrofluorometer is essential for these studies. Key components include:

-

Excitation Source: A stable light source, such as a Xenon arc lamp or a light-emitting diode (LED), capable of providing excitation at the optimal wavelength for HQS.[8]

-

Monochromators: Both excitation and emission monochromators are required for wavelength selection.

-

Sample Holder: A thermostatted cuvette holder to maintain a constant temperature, as quenching processes can be temperature-dependent.[2]

-

Detector: A sensitive photomultiplier tube (PMT) detector.

Reagents and Materials

-

Fluorophore: 5-Hydroxy-8-quinolinesulfonic acid (HQS), 98% purity or higher.

-

Quencher: A suitable quencher for HQS. Metal ions are excellent candidates.[6] For this protocol, we will use a stock solution of Copper (II) Sulfate (CuSO₄).

-

Solvent/Buffer: A buffer solution to maintain a constant pH is crucial, as the fluorescence of HQS can be pH-dependent.[6] A 50 mM HEPES buffer, pH 7.4, is recommended for biological applications.

-

Cuvettes: 1 cm path length quartz fluorescence cuvettes.

-

Volumetric Glassware and Pipettes: Calibrated for accurate solution preparation.

Experimental Workflow: A Step-by-Step Protocol

This protocol details the process of a fluorescence quenching titration experiment to determine the nature of the interaction between HQS and a quencher.[9][10]

Part 1: Preparation of Solutions

-

HQS Stock Solution (1 mM): Accurately weigh the required amount of HQS and dissolve it in the HEPES buffer. Ensure complete dissolution.

-

Quencher Stock Solution (100 mM): Prepare a concentrated stock solution of the quencher (e.g., CuSO₄) in the same HEPES buffer.

-

Working Solution of HQS (10 µM): Dilute the HQS stock solution to a final concentration of 10 µM. This concentration should provide a strong, stable fluorescence signal.

Part 2: Spectrofluorometer Setup and Initial Measurement

-

Instrument Warm-up: Allow the spectrofluorometer to warm up for at least 30 minutes to ensure lamp stability.

-

Determine Optimal Wavelengths:

-

Record the absorption spectrum of the 10 µM HQS solution to determine the absorption maximum (λ_ex).

-

Set the excitation wavelength to λ_ex and scan the emission spectrum to find the emission maximum (λ_em).

-

-

Set Slit Widths: Adjust the excitation and emission slit widths to achieve a balance between signal intensity and spectral resolution (e.g., 5 nm for both).[10]

-

Record Initial Fluorescence (F₀): Fill a quartz cuvette with 2 mL of the 10 µM HQS working solution. Place it in the thermostatted sample holder. Record the fluorescence intensity at λ_em. This value represents F₀ (fluorescence in the absence of the quencher).[11]

Part 3: Titration with the Quencher

-

Incremental Addition of Quencher: Add small aliquots (e.g., 2 µL) of the quencher stock solution to the HQS solution in the cuvette.

-

Mixing and Equilibration: After each addition, gently mix the solution with a pipette, avoiding bubble formation, and allow it to equilibrate for 2-3 minutes.

-

Record Fluorescence (F): Measure the fluorescence intensity at λ_em after each addition of the quencher.

-

Repeat: Continue this process until a significant decrease in fluorescence intensity is observed (e.g., 50-70% reduction).

-

Inner Filter Effect Correction: It is crucial to correct for the inner filter effect, where the quencher might absorb excitation or emission light. This is typically done using the following equation: F_corrected = F_observed * 10^((A_ex + A_em)/2) Where A_ex and A_em are the absorbances of the quencher at the excitation and emission wavelengths, respectively.[10]

Data Analysis and Interpretation

The quenching data is primarily analyzed using the Stern-Volmer equation :[11][12]

F₀ / F = 1 + K_sv [Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

K_sv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

Stern-Volmer Plot Analysis

A plot of F₀/F versus [Q] should be generated. The nature of this plot provides insight into the quenching mechanism.[13]

-

Linear Plot: A linear Stern-Volmer plot typically indicates a single quenching mechanism, either purely static or purely dynamic.[11][13]

-

Upward Curvature: A plot that curves upwards suggests a combination of static and dynamic quenching.[13]

-

Downward Curvature: This can indicate that only a fraction of the fluorophore population is accessible to the quencher.[14]

To definitively distinguish between static and dynamic quenching, temperature-dependent studies or fluorescence lifetime measurements are necessary.[2]

-

Effect of Temperature: In dynamic quenching, an increase in temperature generally leads to a larger K_sv due to increased diffusion and collision frequency. In static quenching, an increase in temperature often leads to a smaller K_sv as the ground-state complex may become less stable.[2]

-

Fluorescence Lifetime Measurements: Dynamic quenching results in a decrease in the fluorescence lifetime (τ), whereas static quenching does not affect the lifetime of the uncomplexed fluorophore.[2] The relationship is described by: τ₀ / τ = 1 + K_d [Q] where τ₀ and τ are the lifetimes in the absence and presence of the quencher, respectively, and K_d is the dynamic quenching constant. For purely static quenching, τ₀/τ will be equal to 1.

Visualizing the Workflow

The following diagram illustrates the key steps in the fluorescence quenching experiment.

Caption: A flowchart of the experimental procedure for fluorescence quenching studies.

Quantitative Data Summary

The following table outlines the key parameters and expected outcomes for this experimental setup.

| Parameter | Symbol | Description | Typical Value/Observation |

| HQS Concentration | [HQS] | Initial concentration of the fluorophore. | 10 µM |

| Quencher Concentration Range | [Q] | Range of quencher concentrations used in the titration. | 0 - 100 µM (example) |

| Excitation Wavelength | λ_ex | Wavelength of maximum absorption for HQS. | To be determined empirically |

| Emission Wavelength | λ_em | Wavelength of maximum fluorescence emission for HQS. | To be determined empirically |

| Initial Fluorescence | F₀ | Fluorescence intensity without the quencher. | Instrument-dependent |

| Quenched Fluorescence | F | Fluorescence intensity at a given [Q]. | Decreases with increasing [Q] |

| Stern-Volmer Constant | K_sv | A measure of the efficiency of quenching. | Determined from the slope of the Stern-Volmer plot. |

Conclusion and Best Practices

Fluorescence quenching studies using 5-Hydroxy-8-quinolinesulfonic acid offer a robust method for investigating molecular interactions, particularly with metal ions. Adherence to this protocol, including careful solution preparation, precise instrument setup, and appropriate data correction and analysis, is paramount for obtaining reliable and reproducible results. For unambiguous determination of the quenching mechanism, it is highly recommended to complement steady-state fluorescence measurements with time-resolved fluorescence lifetime studies.

References

-

Why is important difference between dynamic and static quenching? - ResearchGate. (2023, October 24). Retrieved February 13, 2026, from [Link]

-

Quenching (fluorescence) - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Stern–Volmer relationship - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Fluorescence Quenching & the Stern-Volmer Plot - Edinburgh Instruments. (n.d.). Retrieved February 13, 2026, from [Link]

- Eftink, M. R., & Ghiron, C. A. (1998). Fluorescence quenching data interpretation in biological systems. The use of microscopic models for data analysis and interpretation of complex systems. Methods in Enzymology, 291, 127-163.

-

What is a Stern-Volmer Plot? - Edinburgh Instruments. (2024, May 7). Retrieved February 13, 2026, from [Link]

-

Quenching Single-Fluorophore Systems and the Emergence of Non-linear Stern-Volmer Plots | ChemRxiv. (n.d.). Retrieved February 13, 2026, from [Link] 11.[15] Fluorescence quenching studies: Analysis of nonlinear Stern-Volmer data. (n.d.). Retrieved February 13, 2026, from [Link]

-

Fluorescence Quenching. (2016). Retrieved February 13, 2026, from [Link]

-

Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2026, February 3). Retrieved February 13, 2026, from [Link]

-

Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Fluorescence quenching titration (FQT) binding assay for eIF4E - Bio-protocol. (n.d.). Retrieved February 13, 2026, from [Link]

-

Fluorescence quenching and Stern-Volmer equation - PhysicsOpenLab. (2022, September 28). Retrieved February 13, 2026, from [Link]

-

Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes - MDPI. (2019, January 23). Retrieved February 13, 2026, from [Link]

-

Ch 26 Lab Video: Fluorescence Quenching - YouTube. (2022, January 21). Retrieved February 13, 2026, from [Link]

- Danielson, N. D., & Stevens, R. S. (1981). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 53(6), 873-878.

-

Different methods of analyzing the fluorescence quenching data. The... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2014, March 18). Retrieved February 13, 2026, from [Link]

-

Principles of quenched fluorescence (QF) - Endress+Hauser. (2025, December 9). Retrieved February 13, 2026, from [Link]

-

Fluorescence enhancement and quenching effects in the magnesium-8-hydroxyquinoline-5-sulfonic acid-cationic surfactant system and their application to the determination of cetylpyridinium - ResearchGate. (2025, August 5). Retrieved February 13, 2026, from [Link]

-

Silver nanoparticles capped with 8-hydroxyquinoline-5-sulfonate for the determination of trace aluminum in water samples and for intracellular fluorescence imaging - ResearchGate. (2025, August 10). Retrieved February 13, 2026, from [Link]

-

The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

- Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350.

-

A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class - MDPI. (2025, April 10). Retrieved February 13, 2026, from [Link]

-

8-hydroxyquinoline-5-sulfonic acid - Semantic Scholar. (n.d.). Retrieved February 13, 2026, from [Link]

-

8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 5. What is the difference between static quenching and FRET? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. physicsopenlab.org [physicsopenlab.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. edinst.com [edinst.com]

- 12. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 13. edinst.com [edinst.com]

- 14. Fluorescence quenching data interpretation in biological systems. The use of microscopic models for data analysis and interpretation of complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Role of 5-Hydroxy-8-quinolinesulfonic acid in studying fat mass and obesity-associated proteins.

This Application Note is designed for researchers and drug discovery scientists targeting the Fat Mass and Obesity-associated protein (FTO) . It details the utilization of 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) —often misreferenced as 5-hydroxy-8-quinolinesulfonic acid—as a critical tool compound for validating FTO's metalloenzyme activity and screening for novel inhibitors.

Executive Summary

The Fat Mass and Obesity-associated protein (FTO) is a primary regulator of m

8-Hydroxyquinoline-5-sulfonic acid (8-HQS) serves as a vital mechanistic probe and reference inhibitor in FTO studies. Unlike specific competitive inhibitors that target the substrate binding pocket, 8-HQS acts via bidentate chelation of the catalytic Fe(II), rendering the enzyme inactive. This guide provides validated protocols for using 8-HQS to:

-

Confirm metal-dependency of putative FTO inhibitors.

-

Quench FTO enzymatic reactions for precise kinetic time-course analysis.

-

Serve as a positive control for inhibition in high-throughput screening (HTS).

Scientific Background & Mechanism[1][2][3]

The FTO Catalytic Cycle

FTO belongs to the AlkB family of dioxygenases.[1] It demethylates N

-

Co-factor Binding: FTO binds Fe(II) and

-ketoglutarate (2-OG). -

Substrate Recognition: The enzyme binds the methylated RNA substrate.

-

Oxidation: Oxygen reacts with Fe(II) to decarboxylate 2-OG, generating succinate, CO

, and a high-energy Fe(IV)-oxo species. -

Demethylation: The Fe(IV)-oxo species oxidizes the N-methyl group, forming an unstable hydroxymethyl intermediate which spontaneously releases formaldehyde to restore the adenosine base.

Mechanism of Action: 8-HQS

Note on Nomenclature: While occasionally referred to as "5-Hydroxy-8-quinolinesulfonic acid," the chemically active chelator is 8-Hydroxyquinoline-5-sulfonic acid .[2] The hydroxyl group at position 8 and the quinoline nitrogen are required to form the five-membered chelate ring with metals.

Mode of Inhibition:

8-HQS functions as a broad-spectrum metalloenzyme inhibitor. It coordinates with the active site Fe(II) through its phenolate oxygen and pyridine nitrogen. This chelation strips the iron from the enzyme or forms a ternary complex that blocks O

Why use 8-HQS over EDTA?

-

Kinetics: 8-HQS often exhibits faster metal-stripping kinetics than EDTA in certain buffers.

-

Spectroscopy: 8-HQS is weakly fluorescent but becomes highly fluorescent upon metal binding, allowing for potential secondary readouts of metal concentration.

Visualization: FTO Inhibition Pathway[4]

The following diagram illustrates the FTO catalytic cycle and the interception point of 8-HQS.

Caption: Figure 1: 8-HQS inhibits FTO by sequestering the catalytic Fe(II) cofactor, preventing the formation of the active Holo-FTO complex.

Experimental Protocols

Protocol A: FTO Activity Inhibition Assay (Fluorescence Polarization)

This protocol uses 8-HQS as a reference inhibitor to validate assay conditions or compare potency of novel compounds.

Materials:

-

Recombinant FTO Protein: (e.g., truncated human FTO, residues 32–495).

-

Substrate: FAM-labeled ssRNA oligo containing m

A (e.g., 5'-FAM- ... GG(m -

Assay Buffer: 50 mM HEPES (pH 7.0), 50 mM NaCl, 1 mM

-ketoglutarate, 2 mM L-Ascorbate, 0.01% Tween-20. -

Iron Source: (NH

) -

8-HQS Stock: 100 mM in DMSO.

Workflow:

-

Enzyme Prep: Dilute FTO to 2x final concentration (e.g., 100 nM) in Assay Buffer. Add Fe(II) to a final concentration of 5 µM (ensure Fe:Enzyme ratio is optimized, typically 1:1 to 5:1). Incubate on ice for 10 min to form Holo-FTO.

-

Inhibitor Addition:

-

Prepare serial dilutions of 8-HQS in Assay Buffer (Range: 0.1 µM to 100 µM).

-

Add 10 µL of FTO mix to 96-well black plate.

-

Add 5 µL of 8-HQS dilution. Incubate for 15 min at Room Temp (RT).

-

-

Reaction Initiation: Add 5 µL of FAM-m

A-RNA substrate (Final conc: 50 nM). -

Incubation: Incubate at 37°C for 30–60 minutes.

-

Quenching/Detection:

-

Add EDTA (final 10 mM) to stop all reactions.

-

Note: If using an antibody-based FP detection (e.g., anti-m

A antibody), add the antibody mix now. The antibody binds only the intact m -

Readout: High FP = Inhibition (Substrate remains methylated and binds antibody). Low FP = Activity (Substrate demethylated, antibody does not bind).

-

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Kinetic Quenching for Time-Course Studies

8-HQS is superior to heat inactivation for kinetic studies as it stops the reaction instantly without denaturing the protein (useful if downstream analysis requires native protein).

Workflow:

-

Set up a bulk FTO reaction (1 mL) containing Enzyme, Fe(II), and Substrate.

-

Incubate at 37°C.

-

At defined time points (0, 2, 5, 10, 20, 30 min), remove 50 µL aliquots.

-

Immediate Quench: Dispense aliquot into a tube containing 5 µL of 100 mM 8-HQS (Final conc ~10 mM).

-

Analyze samples via LC-MS/MS to quantify the m

A to Adenosine conversion ratio.

Data Presentation & Interpretation

Expected Results

When using 8-HQS in an inhibition assay, you should observe a sigmoidal dose-response curve.

| Compound | IC | Mechanism | Notes |

| 8-HQS | 1.5 – 5.0 | Fe(II) Chelation | Potency shifts if excess Fe(II) is added to buffer. |

| 2,4-PDCA | 2.0 – 10.0 | 2-OG Competition | Competitive with co-factor. |

| Rhein | 3.0 – 15.0 | Substrate Competition | Binds RNA binding groove. |

Troubleshooting Guide

| Observation | Probable Cause | Solution |

| No Inhibition | Excess Fe(II) in buffer | The assay buffer Fe(II) concentration is too high (>50 µM), outcompeting 8-HQS. Lower Fe(II) to near-stoichiometric levels (e.g., 1–5 µM). |

| High Background Fluorescence | 8-HQS autofluorescence | 8-HQS fluoresces when bound to metals. Ensure excitation/emission filters for FAM (485/535 nm) do not overlap with 8-HQS-Metal complex (typically Ex 360-400 nm). |

| Precipitation | Low Solubility | 8-HQS is soluble in water/DMSO, but metal complexes can precipitate at high concentrations. Keep final concentration <200 µM. |

Workflow Diagram: High-Throughput Screening Setup

Caption: Figure 2: HTS workflow utilizing 8-HQS as the standard positive control for maximizing signal window (Z-factor).

References

-

Structural basis for inhibition of the fat mass and obesity associated protein (FTO). Journal of Medicinal Chemistry, 2013.[7]

-

Source:

-

-

Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.PLOS ONE, 2010.

-

Source:

-

-

Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. Nucleic Acids Research, 2015.[8]

-

Source:

-

-

8-Hydroxyquinoline-5-sulfonic acid (Compound Summary).PubChem.

-

Source:

-

-

FTO RNA Demethylase Activity Assay.New England Biolabs (NEB).

-

Source:

-

Sources

- 1. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 3. Natural gut-based compound to support weight loss safely | NTU Singapore [ntu.edu.sg]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. The Demethylase Activity of FTO (Fat Mass and Obesity Associated Protein) Is Required for Preadipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Structural basis for inhibition of the fat mass and obesity associated protein (FTO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4qkn - Crystal structure of FTO bound to a selective inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

Application Note: 8-Hydroxyquinoline-5-sulfonic Acid (HQS) in Environmental Water Analysis

Technical Note on Nomenclature: This guide primarily addresses 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) . While "5-Hydroxy-8-quinolinesulfonic acid" is a valid chemical description, the vast majority of environmental water analysis protocols utilize the 8-hydroxy-5-sulfonic isomer due to its superior metal chelating properties and water solubility. The protocols below are calibrated for 8-HQS.

Executive Summary

8-Hydroxyquinoline-5-sulfonic acid (HQS) is a water-soluble derivative of the classic chelating agent 8-hydroxyquinoline (Oxine).[1] Unlike its parent compound, which requires organic solvents for extraction, HQS allows for direct aqueous phase analysis , making it an indispensable reagent for "Green Chemistry" workflows in environmental monitoring.

Its primary application lies in the spectrofluorimetric determination of trace metal ions (Al³⁺, Zn²⁺, Cd²⁺, Mg²⁺) in environmental water samples. Upon chelation, HQS undergoes a dramatic enhancement in fluorescence (the CHEF effect), allowing for detection limits in the sub-ppb (parts per billion) range.

Mechanism of Action

The utility of HQS stems from its ability to act as a bidentate ligand.[1][2] The nitrogen atom of the quinoline ring and the phenolate oxygen form a stable five-membered ring with metal cations.

Chelation-Enhanced Fluorescence (CHEF)

Free HQS is weakly fluorescent in aqueous solution due to rapid non-radiative decay (excited-state proton transfer). When a metal ion binds:

-

Rigidification: The ligand structure becomes rigid, reducing vibrational energy loss.

-

Inhibition of Proton Transfer: The metal blocks the proton transfer pathway that normally quenches fluorescence.

-

Result: A "Turn-On" fluorescence signal proportional to metal concentration.

Molecular Pathway Diagram

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) where metal binding triggers signal generation.

Experimental Protocol: Fluorometric Determination of Aluminum (Al³⁺) and Zinc (Zn²⁺)[3]

This protocol avoids organic solvent extraction, utilizing a surfactant-mediated system to enhance sensitivity.[2][3]

Reagents & Preparation

-

HQS Stock Solution (1.0 mM): Dissolve 22.5 mg of 8-Hydroxyquinoline-5-sulfonic acid in 100 mL of deionized water. Store in an amber bottle (stable for 1 week).

-

Surfactant Solution (CTAB): 0.01 M Cetyltrimethylammonium bromide. (Micelles solubilize the complex and enhance quantum yield).

-

Buffer Systems:

-

For Aluminum: Acetate buffer (pH 5.5).

-

For Zinc: Borate buffer (pH 8.5).

-

-

Masking Agents: 0.1 M Thiourea (to mask Cu²⁺ interference) and 1,10-Phenanthroline (to mask Fe²⁺/Fe³⁺).

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Filter water sample through a 0.45 µm membrane to remove particulates.

-

Acidify with HNO₃ to pH < 2 for storage, or neutralize to pH 7.0 immediately prior to analysis.

-

-

Reaction Setup (Standard Batch):

-

In a 10 mL volumetric flask, add:

-

1.0 mL Water Sample (or Standard).

-

1.0 mL Buffer (Acetate for Al, Borate for Zn).

-

0.5 mL Masking Agent Mix (if interferences are suspected).

-

1.0 mL CTAB Surfactant Solution.

-

1.0 mL HQS Stock Solution.

-

-

Dilute to mark with deionized water.

-

-

Incubation:

-

Mix well and let stand for 15 minutes at room temperature to ensure complete equilibrium.

-

-

Measurement:

-

Transfer to a quartz fluorescence cuvette.

-

Excitation: 360 nm (Al) / 370 nm (Zn).

-

Emission: Scan 450–600 nm. Peak typically at 500–510 nm .

-

Workflow Diagram

Caption: Analytical workflow for the fluorometric determination of metal ions in water samples.

Data Analysis & Performance Characteristics

Spectral Characteristics

The following table summarizes the optimal parameters for common environmental analytes using HQS.

| Metal Ion | pH Optimum | Excitation (nm) | Emission (nm) | LOD (ppb) | Interferences |

| Aluminum (Al³⁺) | 5.0 – 6.0 | 360 | 500 | 0.5 | F⁻, Fe³⁺, Cu²⁺ |

| Zinc (Zn²⁺) | 8.0 – 9.0 | 370 | 510 | 1.0 | Cd²⁺, Cu²⁺ |

| Cadmium (Cd²⁺) | 7.5 – 8.5 | 365 | 520 | 0.8 | Zn²⁺ |

| Magnesium (Mg²⁺) | > 10.0 | 380 | 510 | 5.0 | Ca²⁺ (in excess) |

Interference Management

-

Iron (Fe): Quenches fluorescence.[4] Mask with 1,10-phenanthroline or reduce Fe³⁺ to Fe²⁺ with ascorbic acid (Fe²⁺ binds HQS more weakly at pH 5).

-

Copper (Cu): Quenches fluorescence. Mask with thiourea or cyanide (use caution).

-

Fluoride (F⁻): Forms stable complexes with Al³⁺, reducing the signal. This can be used as an indirect method to measure Fluoride concentration (fluorescence quenching).

Advanced Applications: Micellar Liquid Chromatography

For simultaneous determination of multiple metals, HQS can be used as a pre-column or post-column derivatization agent in HPLC.

-

Mobile Phase: Methanol/Water (60:40) containing 10 mM HQS and 50 mM CTAB.

-

Column: C18 Reverse Phase.

-

Mechanism: The neutral or ion-pair metal-HQS complexes are separated based on hydrophobicity and detected via fluorescence.

-

Advantage: Separates Al, Ga, and In peaks which would otherwise overlap in a batch spectrofluorometric assay.

References

-

Soroka, K., et al. (1987). "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry. Link

-

BenchChem. (2025). "Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde." (Relevant derivative comparison). Link

-

Al-Kindy, S., et al. "Spectrofluorimetric determination of zinc using 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid."[5] Semantic Scholar. Link

- Bard, A.J., et al. (2008). Fluorescence Sensors for Environmental Monitoring. (General reference for CHEF mechanisms).

-

University of California, Irvine. "Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid." Link

Sources

Troubleshooting & Optimization

How to improve the fluorescence signal of 5-Hydroxy-8-quinolinesulfonic acid chelates?

Technical Support Center: Fluorescence Optimization for 8-Hydroxyquinoline-5-sulfonic Acid (8-HQS) Chelates

Case ID: #FL-HQS-OPT-001 Subject: Signal Enhancement & Troubleshooting for Quinoline-Sulfonate Chelates Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Critical Reagent Verification

ATTENTION: Your query specified "5-Hydroxy-8-quinolinesulfonic acid." In standard chemical nomenclature, the chelating pharmacophore required for fluorescence is the 8-hydroxy group adjacent to the ring nitrogen.[1]

-

Standard Reagent: 8-Hydroxy-5-quinolinesulfonic acid (8-HQS) .[2] The hydroxyl is at position 8 (chelating), and the sulfonic acid is at position 5 (solubilizing).[1]

-

If you possess the 5-Hydroxy-8-sulfonic isomer: The chelating site at position 8 is blocked by the sulfonate group. This molecule will not form fluorescent chelates effectively.

-

Action: Verify your CAS number. The standard fluorescent reagent (8-HQS) is CAS 84-88-8 (anhydrous) or 207386-92-3 (hydrate). This guide assumes the use of 8-HQS .

The Mechanism: Why Signal is Low (and How to Fix It)

To improve the signal, you must understand the "Turn-On" mechanism.[1] Free 8-HQS has a very low quantum yield due to Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the proton on the hydroxyl group transfers to the nitrogen, dissipating energy non-radiatively (heat).[1]

The Solution: Chelation locks this proton or replaces it with a metal ion, preventing ESIPT and rigidifying the molecule.[1]

Figure 1: The "Turn-On" Mechanism.[1] Chelation blocks the proton transfer pathway that normally quenches fluorescence.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue A: Weak or No Fluorescence Signal

-

Root Cause 1: Incorrect pH. [1]

-

Root Cause 2: Wrong Metal Ion. [1]

-

Root Cause 3: Solvent Quenching. [1]

Issue B: Signal Instability (Fading)

-

Root Cause: Photobleaching or Oxidation.

-

Solution: Degas buffers (remove dissolved

) and keep samples in the dark until measurement.[1] 8-HQS chelates are moderately light-sensitive.

Issue C: High Background (Blank Signal)

-

Root Cause: Contamination.

-

Solution: 8-HQS is extremely sensitive to trace metals. Use plasticware (polypropylene) instead of glass (which leaches

and

Optimization Protocols

Protocol A: Micellar Enhancement (The "Booster")

Surfactants form micelles that encapsulate the metal-chelate complex. This protects the complex from water quenching and restricts rotation, significantly boosting quantum yield (often 5-10x fold increase).

Reagents:

-

CTAB (Cetyltrimethylammonium bromide): 10 mM stock solution.[1]

-

Buffer: TRIS or HEPES (pH 8.0).

Step-by-Step:

-

Prepare your assay buffer.

-

Add CTAB to a final concentration of 1–3 mM (Must be above Critical Micelle Concentration, CMC

). -

Add the sample (Metal ion).[1]

-

Incubate for 5–10 minutes.

-

Measure Fluorescence.[3]

Why it works: The anionic sulfonate group of 8-HQS pairs electrostatically with the cationic CTAB headgroup, pulling the chelate into the hydrophobic micelle core.[1]

Protocol B: Stoichiometry Optimization

Fluorescence intensity depends on the Metal:Ligand (M:L) ratio.[1]

Step-by-Step:

-

Keep Metal concentration constant (e.g., 10

).[1] -

Titrate 8-HQS from 0 to 50

(0:1 to 5:1 ratio). -

Plot Intensity vs. [Ligand].[1]

-

Target: You typically need a 2:1 or 3:1 (Ligand:Metal) excess to ensure full saturation of the coordination sphere (

or

Reference Data: Metal Compatibility Matrix

| Metal Ion | Fluorescence Response | Optimal pH | Interference/Notes |

| Very Strong (Green) | 5.0 – 6.0 | Glassware contamination is a major issue. | |

| Strong (Yellow-Green) | 7.0 – 8.5 | excellent response in micellar media. | |

| Moderate/Strong | 9.0 – 10.0 | Requires higher pH; often used for hardness testing.[1] | |

| Strong | 7.0 – 8.0 | Toxic; often brighter than Zn.[1] | |

| Quenched (Dark) | < 4.0 | Strong binder; quenches background fluorescence.[1] | |

| Quenched (Dark) | 4.0 – 6.0 | Paramagnetic quenching.[1] |

Experimental Workflow Diagram

Figure 2: Optimized Experimental Workflow for 8-HQS Fluorescence Assays.

References

-

Soroka, K., et al. (1992).[1] "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, 64(15), 1613–1617.[1]

-

Bardez, E., et al. (1997).[1] "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects." The Journal of Physical Chemistry B, 101(39), 7786-7793.[1][8]

-

Albrecht, M. (2024).[1] "Aluminum(III) detection using 8-hydroxyquinoline derivatives." Coordination Chemistry Reviews (General Reference for Al-8HQ chemistry).

-

Zhang, J., et al. (2023).[1] "A single 8-hydroxyquinoline-appended bile acid fluorescent probe... for solvent-dependent and distinguishable sensing of zinc(II)."[7] Luminescence, 39(1).[1][7]

-

Sigma-Aldrich. "Product Specification: 8-Hydroxy-5-quinolinesulfonic acid hydrate." [1]

Sources

- 1. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rroij.com [rroij.com]

- 5. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Common interferences in metal ion detection with 5-Hydroxy-8-quinolinesulfonic acid.

Technical Support Center: Metal Ion Detection with 8-Hydroxy-5-quinolinesulfonic Acid

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Interferences & Optimization

Executive Summary & Chemical Identity

Important Technical Note: While your inquiry specifies "5-Hydroxy-8-quinolinesulfonic acid," the standard fluorogenic reagent for metal ion detection is 8-Hydroxy-5-quinolinesulfonic acid (often abbreviated as 8-HQS or 8-H5QSA ).

-